Cas no 476671-08-6 ((2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile)

(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile structure
476671-08-6 structure
商品名:(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
CAS番号:476671-08-6
MF:C21H18N2O2S
メガワット:362.444823741913
CID:6051419
PubChem ID:135685408

(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
    • (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-(2,4-dimethylphenyl)-α-[(4-hydroxy-3-methoxyphenyl)methylene]-
    • AKOS024599007
    • 476671-08-6
    • (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
    • F0760-0488
    • (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
    • インチ: 1S/C21H18N2O2S/c1-13-4-6-17(14(2)8-13)18-12-26-21(23-18)16(11-22)9-15-5-7-19(24)20(10-15)25-3/h4-10,12,24H,1-3H3/b16-9+
    • InChIKey: MHHVVLQOWVQNMU-CXUHLZMHSA-N
    • ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(C)C=C2C)=CS1)=C\C1=CC=C(O)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 362.10889899g/mol
  • どういたいしつりょう: 362.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 94.4Ų

じっけんとくせい

  • 密度みつど: 1.254±0.06 g/cm3(Predicted)
  • ふってん: 552.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.10±0.35(Predicted)

(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0760-0488-10mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0488-30mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0488-50mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0488-5μmol
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0488-10μmol
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-0488-20mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0488-15mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0760-0488-20μmol
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0760-0488-2mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-0488-5mg
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
476671-08-6 90%+
5mg
$69.0 2023-05-17

(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile 関連文献

(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrileに関する追加情報

Introduction to (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile (CAS No. 476671-08-6)

(2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile (CAS No. 476671-08-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular structure of (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is characterized by a conjugated system that includes a thiazole ring, a substituted phenyl group, and a cyano group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The thiazole ring is a key structural element that contributes to the compound's stability and reactivity, while the substituted phenyl groups and the cyano group enhance its pharmacological profile.

Recent studies have highlighted the potential of (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile in various therapeutic areas. One notable application is in the treatment of cancer. Research has shown that this compound exhibits potent anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways.

In addition to its anticancer properties, (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile has been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile have also been studied in detail. Preclinical data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its development as a therapeutic agent. Furthermore, it has been shown to have low toxicity in animal models, suggesting a wide therapeutic window.

Another area of interest is the potential use of (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile in neurodegenerative diseases. Preliminary studies have indicated that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This opens up new avenues for its application in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile has been optimized using various synthetic routes to improve yield and purity. One common approach involves the condensation of 4-hydroxyacetophenone with 5-chloro-N-(dimethylbenzene)sulfonamide followed by cyclization to form the thiazole ring. Subsequent reactions are then carried out to introduce the cyano group and other substituents.

The development of analytical methods for the characterization and quantification of (2E)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-y l - 3 - ( 4 - hydroxy - 3 - methoxyphen y l ) prop - 2 - en en i tr i l e has also been an important focus area. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for this purpose due to its high sensitivity and selectivity. These methods are crucial for ensuring the quality control of this compound during its production and formulation processes.

In conclusion, (2E)-2-{[5-chloro-N'-(dimethylbenzene)sulfonamide]-thio}-acetophenone, or more precisely (2E)-{[5-chloro-N'-(dimethylbenzene)sulfonamide]-thio}-acetophenone, represents a promising lead compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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